An In-depth Technical Guide to the Basic Properties of 3-Amino-1-hydroxypyrrolidin-2-one
An In-depth Technical Guide to the Basic Properties of 3-Amino-1-hydroxypyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1-hydroxypyrrolidin-2-one, also known by its research code HA-966, is a synthetic molecule that has garnered significant interest in the field of neuroscience. Structurally, it is a cyclic hydroxamic acid derivative of the non-proteinogenic amino acid ornithine. Its primary pharmacological activity is as an antagonist or low-efficacy partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. This activity is stereoselective, with the (R)-(+)-enantiomer being responsible for the interaction with the glycine site. The (S)-(-)-enantiomer, conversely, exhibits sedative and muscle relaxant properties through a different, less well-defined mechanism. Given its interaction with a key receptor involved in synaptic plasticity, learning, and memory, as well as in excitotoxic neuronal damage, 3-Amino-1-hydroxypyrrolidin-2-one is a valuable tool for researchers studying glutamatergic neurotransmission and a potential scaffold for the development of novel therapeutics for neurological disorders.
This technical guide provides a comprehensive overview of the basic physicochemical properties of 3-Amino-1-hydroxypyrrolidin-2-one, detailed experimental protocols for their determination, and an illustration of its primary signaling pathway.
Physicochemical Properties
The basic properties of a compound are critical for its handling, formulation, and interpretation of biological data. The following tables summarize the available quantitative data for 3-Amino-1-hydroxypyrrolidin-2-one.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₈N₂O₂ | [1][2] |
| Molecular Weight | 116.12 g/mol | [1][2] |
| CAS Number (Racemate) | 1003-51-6 | [2] |
| CAS Number ((R)-enantiomer) | 123931-04-4 | [3] |
| CAS Number ((S)-enantiomer) | 111821-58-0 | [1] |
pKa
No experimental pKa value for 3-Amino-1-hydroxypyrrolidin-2-one has been reported in the literature. However, as a hydroxamic acid, the acidity of the N-OH proton is the most significant. The pKa of hydroxamic acids is typically around 9.[4][5][6] The basicity of the 3-amino group would be significantly lower than that of a typical primary amine due to the electron-withdrawing effect of the adjacent carbonyl group.
| Property | Estimated Value | Reference |
| pKa (N-OH) | ~9 | [4][5][6] |
Solubility
| Solvent | Solubility | Enantiomer | Reference |
| Water | Soluble to 100 mM | (R)-(+) | [7] |
| Water | Soluble to 100 nM (likely a typo, should be mM) | Hydrochloride Salt | [8][9] |
Note: The reported solubility of 100 nM for the hydrochloride salt is likely a typographical error in the source material and should be interpreted with caution. It is more probable that the solubility is in the mM range, similar to the free base.
Stability
Biological Activity and Signaling Pathway
3-Amino-1-hydroxypyrrolidin-2-one acts as an antagonist or low-efficacy partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[2][12][13] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist (glycine or D-serine) for activation.[14] Upon activation, and with sufficient membrane depolarization to relieve a magnesium block, the channel opens, allowing the influx of Ca²⁺.[8][14] This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and other neuronal functions.[14][15]
Caption: NMDA Receptor Signaling Pathway and Point of Intervention for 3-Amino-1-hydroxypyrrolidin-2-one.
Experimental Protocols
While specific experimental protocols for determining the physicochemical properties of 3-Amino-1-hydroxypyrrolidin-2-one are not detailed in the literature, the following sections provide standardized methodologies that are applicable.
Determination of pKa by Potentiometric Titration
This protocol is adapted from standard methods for determining the pKa of amino acids and other ionizable compounds.
Objective: To determine the acid dissociation constant (pKa) of the N-hydroxy group of 3-Amino-1-hydroxypyrrolidin-2-one.
Materials:
-
3-Amino-1-hydroxypyrrolidin-2-one
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water, boiled to remove CO₂
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh a sample of 3-Amino-1-hydroxypyrrolidin-2-one to prepare a solution of known concentration (e.g., 0.01 M) in a known volume of deionized water.
-
Acidification: If the pKa of the amino group is also to be determined, the solution should first be acidified to a pH below 2 with 0.1 M HCl. For the determination of the N-OH pKa, this step can be omitted.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring at a moderate speed.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen to approximately 11-12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve. This can be determined from the graph or by calculating the first derivative of the titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of 3-Amino-1-hydroxypyrrolidin-2-one in water.
Materials:
-
3-Amino-1-hydroxypyrrolidin-2-one
-
Deionized water (or buffer of desired pH)
-
Vials with screw caps
-
Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid 3-Amino-1-hydroxypyrrolidin-2-one to a vial containing a known volume of water. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on the shaker at a constant temperature. Shake for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of 3-Amino-1-hydroxypyrrolidin-2-one using a validated analytical method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
The experiment should be performed in triplicate.
Stability Testing: Photostability and Thermal Stability
This protocol is based on the ICH Q1B guidelines for photostability testing.[16]
Objective: To assess the stability of 3-Amino-1-hydroxypyrrolidin-2-one under light and thermal stress.
Materials:
-
3-Amino-1-hydroxypyrrolidin-2-one (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both visible and UV light)
-
Temperature-controlled ovens
-
Quartz cuvettes or other suitable transparent containers
-
Amber vials or containers wrapped in aluminum foil for dark controls
-
Analytical method for quantification and detection of degradation products (e.g., stability-indicating HPLC method)
Procedure:
-
Sample Preparation:
-
Solid: Place the solid compound in a thin layer in a suitable container.
-
Solution: Prepare a solution of known concentration in a relevant solvent (e.g., water, buffer).
-
-
Photostability Testing:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, place identical samples wrapped in aluminum foil (dark controls) in the same chamber to separate the effects of light from thermal degradation.
-
Analyze the samples at appropriate time points.
-
-
Thermal Stability Testing:
-
Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Store control samples at the recommended storage temperature (e.g., 2-8°C or room temperature).
-
Analyze the samples at various time points (e.g., 1, 2, 4 weeks).
-
-
Analysis:
-
At each time point, analyze the samples for the remaining concentration of 3-Amino-1-hydroxypyrrolidin-2-one and the formation of any degradation products using a stability-indicating HPLC method.
-
Compare the results from the exposed samples to the control samples. A significant change is typically defined as a >5% loss of the parent compound or the appearance of significant degradation products.
-
Synthesis Overview
Conclusion
3-Amino-1-hydroxypyrrolidin-2-one is a valuable pharmacological tool with a well-defined mechanism of action at the NMDA receptor. This guide has summarized its known basic properties, including its solubility in water. While key data such as an experimentally determined pKa and comprehensive stability profiles are not yet available in the literature, the provided experimental protocols offer a clear path for their determination. The visualization of the NMDA receptor signaling pathway highlights the compound's role in modulating this critical neuronal process. This information serves as a solid foundation for researchers and drug development professionals working with this and related compounds.
References
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- 2. HA-966 - Wikipedia [en.wikipedia.org]
- 3. (3R)-3-amino-1-hydroxypyrrolidin-2-one | C4H8N2O2 | CID 6603720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. Resolution and synthesis of the individual enantiomers of the glycine antagonist 3-amino-1-hydroxypyrrolidin-2-one (HA-966) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 19. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 20. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
